molecular formula C16H16N4 B14564780 4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline CAS No. 61820-62-0

4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline

Cat. No.: B14564780
CAS No.: 61820-62-0
M. Wt: 264.32 g/mol
InChI Key: QXRDFKJJBNZOCY-UHFFFAOYSA-N
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Description

4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline typically involves the condensation of 2-aminobenzimidazole with N,N-dimethylaniline in the presence of a suitable aldehyde. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and cell division . Additionally, it can interfere with the synthesis of nucleic acids and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.

    N,N-Dimethylaniline: A common starting material in organic synthesis.

Uniqueness

4-{[(1H-Benzimidazol-2-yl)imino]methyl}-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct biological and chemical properties.

Properties

CAS No.

61820-62-0

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yliminomethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H16N4/c1-20(2)13-9-7-12(8-10-13)11-17-16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,18,19)

InChI Key

QXRDFKJJBNZOCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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